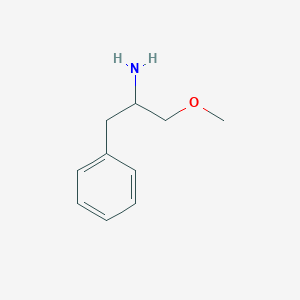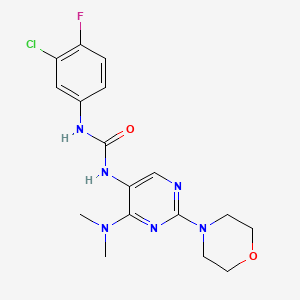
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex molecule that appears to be designed for a specific pharmacological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties has been reported to show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains . Additionally, substituted thiophene derivatives have been synthesized and shown to possess antiarrhythmic, serotonin antagonist, and antianxiety activities . Furthermore, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, with some showing significant potency .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with a suitable precursor. For example, the synthesis of substituted thiophene derivatives begins with reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Similarly, the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride . These methods suggest that the synthesis of the compound would likely involve building the thiazol and thiophene rings separately, followed by their linkage and further functionalization with the appropriate amine and carboxamide groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques would be essential in determining the structure of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide, ensuring that the desired compound has been synthesized correctly and that its structural integrity is intact.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are often complex and require careful control of reaction conditions. For instance, the synthesis of thiophene derivatives may involve nucleophilic substitution reactions, condensation reactions, and possibly cyclization steps . The reactivity of the thiazol and thiophene rings in the target compound would be influenced by the substituents present, which could affect the compound's overall chemical stability and reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. Acute toxicity is often assessed through LD50 determination, as seen in the study of thiophene derivatives . The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would also be important to consider for the compound , although such data is not provided in the papers referenced.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing various chemical moieties, leading to compounds with antimicrobial, antilipase, and antiurease activities. These methodologies enable the efficient synthesis of complex molecules, potentially including compounds similar to the one , demonstrating their relevance in discovering new therapeutic agents (Başoğlu et al., 2013).
Anticancer Agent Discovery
The development of new apoptosis-inducing agents for breast cancer based on chemical scaffolds similar to the compound of interest highlights the potential for such compounds in cancer therapy. Synthesis techniques and in vitro activity evaluations form the basis for discovering novel treatments, indicating the compound's possible utility in oncology research (Gad et al., 2020).
Antimicrobial Agent Synthesis
Research on synthesizing novel thiazolo[5,4-d]pyrimidines with molluscicidal properties indicates the potential application of similar compounds in controlling pests that affect public health. Such studies underscore the compound's potential use in developing new antimicrobial and pest control agents (El-bayouki & Basyouni, 1988).
Dyeing Polyester Fibers and Biological Activity
The synthesis and application of novel heterocyclic compounds in dyeing polyester fibers, combined with their antimicrobial and antitumor activities, suggest the versatility of chemically related compounds. These findings imply possible applications in creating functional textiles with health benefits (Khalifa et al., 2015).
Ionic Liquid-Promoted Synthesis and Enzyme Inhibition
The environmentally friendly synthesis of novel compounds with significant antimicrobial activity, as well as their potential role in enzyme inhibition, indicates the broad applicability of similar compounds in pharmaceuticals and green chemistry (Tiwari et al., 2018).
Eigenschaften
IUPAC Name |
N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c22-13(17-6-7-21-14(23)4-1-5-18-21)9-11-10-26-16(19-11)20-15(24)12-3-2-8-25-12/h1-5,8,10H,6-7,9H2,(H,17,22)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBAGPVPDDAMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)





![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)

![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)


